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Compound of Interest

Compound Name:
1-Carbamoyl-3-(4-

methoxyphenyl)urea

Cat. No.: B5141596 Get Quote

Technical Guide: 1-Carbamoyl-3-(4-
methoxyphenyl)urea
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological characteristics of 1-Carbamoyl-3-(4-methoxyphenyl)urea, a biuret

derivative. Due to the limited availability of experimental data for this specific compound in

publicly accessible literature, this document focuses on predicted properties, a proposed

synthetic route, and a general framework for its characterization and potential biological

evaluation based on the activities of structurally related arylbiurets.

Physicochemical Characteristics
Definitive experimental data for 1-Carbamoyl-3-(4-methoxyphenyl)urea is not readily

available. The following table summarizes its basic molecular properties and provides a

template for the experimental determination of its key physicochemical characteristics.
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Property Value Method

IUPAC Name
1-Carbamoyl-3-(4-

methoxyphenyl)urea
-

Synonyms N-(4-methoxyphenyl)biuret -

CAS Number Not available -

Molecular Formula C₉H₁₁N₃O₃ Calculated

Molecular Weight 209.21 g/mol Calculated

Melting Point To be determined Experimental (e.g., DSC)

Boiling Point To be determined Experimental/Predicted

Solubility To be determined
Experimental (e.g., in water,

DMSO, ethanol)

pKa To be determined Experimental/Predicted

Synthesis and Characterization
Proposed Synthetic Protocol
A plausible and efficient method for the synthesis of 1-Carbamoyl-3-(4-methoxyphenyl)urea
involves the reaction of 4-methoxyphenyl isocyanate with urea. This reaction is a common

method for the preparation of N-substituted biurets.

Reaction Scheme:

A generalized workflow for the synthesis and characterization of the target compound.

Potential Biological Activity and Signaling Pathways
Arylbiurets as Potential Kinase Inhibitors
While the specific biological activity of 1-Carbamoyl-3-(4-methoxyphenyl)urea has not been

reported, the broader class of aryl-substituted ureas and biurets has garnered significant

interest in drug discovery, particularly as kinase inhibitors. [1]Protein kinases are crucial

enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated
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in numerous diseases, including cancer and inflammatory disorders. [2]The urea and biuret

moieties can form key hydrogen bond interactions within the ATP-binding pocket of kinases,

leading to competitive inhibition. [1]

Hypothetical Kinase Inhibitor Signaling Pathway
The diagram below illustrates a generic signaling pathway that could be modulated by a kinase

inhibitor. In this hypothetical scenario, the inhibitor blocks the action of a specific kinase,

thereby preventing the phosphorylation of its downstream substrate and interrupting the

signaling cascade that could otherwise lead to a pathological cellular response, such as

proliferation.
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A generic signaling pathway potentially targeted by a kinase inhibitor.

Standard Analytical Protocols
For the characterization of a newly synthesized batch of 1-Carbamoyl-3-(4-
methoxyphenyl)urea, the following standard analytical techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should

be used to confirm the chemical structure of the compound. The spectra should be

consistent with the proposed structure, showing the characteristic peaks for the aromatic

protons of the methoxyphenyl group, the methoxy protons, and the NH protons of the biuret

moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using

electrospray ionization (ESI), should be employed to determine the exact mass of the

molecule and confirm its elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will help to identify the key

functional groups present in the molecule, such as the N-H stretching vibrations, C=O

stretching vibrations of the carbonyl groups, and the C-O stretching of the methoxy group.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for

assessing the purity of the synthesized compound. A suitable method should be developed

to separate the product from any starting materials or byproducts.

Conclusion
1-Carbamoyl-3-(4-methoxyphenyl)urea is a compound for which there is a notable lack of

published experimental data. This guide provides a foundational framework for its synthesis,

purification, and characterization. Based on its structural similarity to other known bioactive

molecules, it represents an interesting candidate for further investigation, particularly in the

context of kinase inhibition. The proposed methodologies and workflows herein offer a starting

point for researchers to explore the chemical and biological properties of this novel biuret

derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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